Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)tetrahydrofuran-2-yl)methyl phosphate
Description
This compound is a sodium salt of a phosphorylated ribofuranose derivative with a complex phosphate ester linkage. Its structure features a tetrahydrofuran ring with hydroxyl groups at the 3R, 4R, and 5R positions, a methyl phosphate group at the 2R position, and an additional bis-phosphorylated oxy group at the 5R position. The compound’s multiple phosphate groups enhance its polarity, making it suitable for interactions with enzymes or receptors requiring charged ligands .
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O14P3.2Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4-,5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRUYQOCXNUSV-OROLBPMVSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Na2O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)tetrahydrofuran-2-yl)methyl phosphate is a complex organic compound with significant biological activity. This article explores its structure, biological functions, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by its unique tetrahydrofuran ring structure, multiple hydroxyl groups, and a phosphate moiety. Its molecular formula is , and it has a molecular weight of approximately 472.15 g/mol . The presence of hydroxyl and phosphate groups contributes to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its role in cellular signaling and metabolism. It is involved in various biochemical pathways:
- Phosphorylation Reactions : The phosphate group can participate in phosphorylation reactions, which are crucial for regulating enzyme activity and signal transduction.
- Antioxidant Properties : The hydroxyl groups may provide antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress.
- Nucleotide Synthesis : Its structural similarity to nucleotides suggests a potential role in nucleotide synthesis or modification .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Proliferation : In vitro studies demonstrated that this compound enhances cell proliferation in specific cancer cell lines. This effect is mediated through activation of the MAPK/ERK pathway .
- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties against apoptosis in neuronal cells induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 54735-61-4 | 472.15 g/mol | Cell proliferation enhancement; neuroprotection |
| Adenosine Triphosphate (ATP) | 56-65-5 | 507.18 g/mol | Energy transfer; signaling |
| Cyclic Adenosine Monophosphate (cAMP) | 60-92-6 | 329.21 g/mol | Second messenger in signaling pathways |
Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Due to its ability to enhance cell proliferation selectively in cancer cells, it could be explored as a potential adjuvant in cancer treatments.
- Neuroprotection : Its protective effects against oxidative stress could lead to developments in therapies for neurodegenerative disorders such as Alzheimer's disease.
- Metabolic Disorders : The compound's role in phosphorylation suggests potential use in treating metabolic disorders related to energy metabolism.
Scientific Research Applications
Biochemical Research
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)tetrahydrofuran-2-yl)methyl phosphate has been studied for its role in cellular signaling pathways. It acts as a phosphor donor in various enzymatic reactions, particularly those involving kinases and phosphatases. This property makes it a valuable tool in:
- Signal Transduction Studies: Understanding how cells respond to external stimuli.
- Metabolic Pathway Analysis: Investigating the role of phosphorylation in metabolism.
Pharmaceutical Development
The compound's structural similarity to nucleotides positions it as a potential candidate for drug development:
- Antiviral Agents: Research indicates that derivatives of this compound may inhibit viral replication by mimicking nucleotide substrates.
- Cancer Therapeutics: Its ability to modulate phosphorylation processes is being explored for developing treatments targeting cancer cell metabolism.
Agricultural Applications
In agricultural science, this compound is being evaluated for its potential as a biofertilizer:
- Nutrient Delivery Systems: The compound can enhance the bioavailability of essential nutrients when used in formulations aimed at improving plant growth.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Biochemical Research | Signal transduction studies | Insights into cellular responses |
| Metabolic pathway analysis | Understanding metabolic regulation | |
| Pharmaceutical Development | Antiviral agents | Inhibition of viral replication |
| Cancer therapeutics | Targeting cancer cell metabolism | |
| Agricultural Applications | Biofertilizers | Enhanced nutrient bioavailability |
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza virus strains. The mechanism involved competitive inhibition of viral polymerase by mimicking nucleotide substrates.
Case Study 2: Cancer Treatment Development
Research conducted at a leading cancer research institute explored the effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in malignant cells while sparing normal cells, suggesting its potential as a selective anticancer agent.
Case Study 3: Agricultural Enhancement
A field trial assessed the efficacy of this compound as a biofertilizer. Results showed a 20% increase in crop yield compared to control plots due to improved nutrient uptake facilitated by the compound's properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key Compounds for Comparison:
Sodium ((2R,3S,4R,5R)-5-(6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl diphosphate ()
- Structure : Contains a purine base (6-oxo-dihydropurine) and a diphosphate group.
- Molecular Formula : C₁₀H₁₁N₄Na₃O₁₁P₂; MW: 494.13 g/mol.
- Key Difference : Lacks the bis-phosphorylated oxy group at the 5R position present in the target compound.
Sodium (2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl phosphate ()
- Structure : Pyrimidine base (2,4-dioxo-dihydropyrimidine) with a single phosphate group.
- Molecular Formula : C₉H₁₂N₂O₉PNa (exact MW unspecified).
- Key Difference : Substitution of purine with pyrimidine and reduced phosphorylation.
((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate, disodium salt () Structure: Triphosphate-linked adenosine analog. Molecular Formula: C₁₀H₁₄N₅Na₂O₁₃P₃; MW: 551.14 g/mol. Key Difference: Triphosphate group instead of bis-phosphorylated oxy group.
Table 1: Structural Comparison
Functional and Pharmacological Differences
- Target Compound: Likely functions as a nucleotide analog or enzyme cofactor due to its phosphorylated ribose structure. No direct therapeutic use is reported, but its research applications include studying phosphorylation-dependent pathways .
- Cangrelor (): A purine-based anticoagulant with structural similarities (tetrahydrofuran core, phosphate groups), highlighting how minor modifications (e.g., sulfur substitutions) can confer therapeutic activity .
Activity Landscape Analysis :
- Substituting purine with pyrimidine (e.g., vs. 16) reduces binding affinity to purinergic receptors but may enhance specificity for pyrimidine-processing enzymes .
- Increasing phosphate groups (mono → di → tri) improves interaction with kinases but reduces membrane permeability .
Physicochemical Properties
- Solubility : High solubility in aqueous solutions due to multiple phosphate groups; similar to and .
- Stability : Requires storage at -20°C in inert atmospheres to prevent hydrolysis of phosphate esters, consistent with –18 .
- Hazard Profile : Likely irritant (H315, H319) based on analogous compounds (); handling requires PPE .
Preparation Methods
Substrate Selection and Protection
The synthesis begins with D-fructose or its derivatives. Due to the sensitivity of hydroxyl groups, selective protection is required. For example:
Phosphorylation Reactions
Phosphorylation at C2 and C6 is achieved using phosphoramidites or phosphorus oxychloride (POCl₃):
Deprotection and Salification
Final steps involve:
-
Hydrogenolysis : Removal of benzyl groups using Pd/C under H₂ atmosphere.
-
Ion exchange : Sodium hydroxide treatment to convert the free acid to the sodium salt.
-
Purity : >98% by HPLC (C18 column, 0.1 M KH₂PO₄ mobile phase).
Table 1: Key Parameters in Chemical Synthesis
| Parameter | Conditions/Results | Source |
|---|---|---|
| Substrate | Fructose 6-phosphate | |
| Phosphorylating agent | POCl₃, dibenzyl phosphoramidite | |
| Reaction temperature | −10°C to 25°C | |
| Overall yield | 58–72% | |
| Final purity | >98% |
Enzymatic Synthesis Using Bifunctional Enzymes
Enzyme Selection
The bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) catalyzes both synthesis and degradation of fructose 2,6-bisphosphate:
Optimization of Enzymatic Conditions
Table 2: Enzymatic Synthesis Efficiency
| Parameter | Conditions/Results | Source |
|---|---|---|
| Enzyme | PFKFB4 | |
| Substrate concentration | 10 mM F6P, 5 mM ATP | |
| Reaction time | 6 hours | |
| Product yield | 85–92% |
Purification and Isolation
Zinc Salt Precipitation
Crude product is purified using zinc salts to form insoluble complexes:
Ion-Exchange Chromatography
Table 3: Purification Outcomes
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC : Retention time 8.7 min (C18 column, 0.1 M KH₂PO₄, 1.0 mL/min).
-
Enzymatic assay : Coupled with phosphoglucoisomerase and glucose-6-phosphate dehydrogenase (detection limit: 0.1 μM).
Challenges and Limitations
-
Instability : The compound hydrolyzes at pH <5, releasing inorganic phosphate.
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Cost : Enzymatic methods require expensive cofactors (ATP, NADPH).
-
Scalability : Chemical synthesis faces low yields due to side reactions at C1 and C3.
Recent Advances
Q & A
Q. How can the structural configuration of this sodium phosphate derivative be validated experimentally?
Methodological Answer: The stereochemistry and phosphorylation pattern can be confirmed using X-ray crystallography or NMR spectroscopy . For NMR, focus on -NMR to resolve phosphate groups and -/-NMR to assign stereocenters in the tetrahydrofuran ring. Cross-validate with computational tools like UCSF Chimera to overlay experimental data with theoretical models . Purity must exceed 95% (certified reference materials, as in ) to minimize spectral noise.
Q. What are optimal storage conditions to maintain compound stability?
Methodological Answer: Store at -20°C in a desiccated, inert atmosphere (argon or nitrogen) to prevent hydrolysis of phosphate esters. Use amber vials to avoid photodegradation. Stability studies (via HPLC or mass spectrometry) should confirm integrity over time. Safety data sheets ( ) recommend avoiding moisture, heat, and incompatible solvents like strong acids/bases.
Q. Which synthetic routes are reported for analogous phosphorylated tetrahydrofuran derivatives?
Methodological Answer: Synthesis often involves phosphoramidite chemistry or enzymatic phosphorylation. For example, describes a multi-step route using protective groups (e.g., BOM, Trityl) and Dess–Martin oxidation. Key steps include regioselective phosphorylation and deprotection under mild conditions (e.g., I for selective acetate removal). Monitor reactions with TLC and purify intermediates via flash chromatography .
Advanced Research Questions
Q. How can molecular docking predict interactions between this compound and nucleotide-binding enzymes?
Methodological Answer: Use AutoDock Vina ( ) to model binding poses. Prepare the ligand by optimizing its 3D structure (e.g., with Open Babel ) and assign partial charges. For the protein target, ensure protonation states match physiological pH. Run simulations with flexible side chains near the active site. Validate docking results with experimental binding assays (e.g., SPR or ITC) and cross-reference with structural analogs (e.g., in ).
Q. How to resolve contradictions in activity data across cell-based vs. cell-free assays?
Methodological Answer: Discrepancies may arise from membrane permeability or intracellular metabolism. Perform parallel assays :
Q. What strategies mitigate hydrolysis during in vivo pharmacokinetic studies?
Methodological Answer:
- Prodrug design : Replace labile phosphates with stabilized analogs (e.g., phosphonates or thiophosphates).
- Formulation : Use liposomal encapsulation ( references lipid derivatives) or PEGylation to enhance plasma stability.
- Analytical validation : Employ LC-MS/MS with deuterated internal standards to quantify intact compound vs. metabolites.
Q. How to optimize purification of this highly polar compound from reaction mixtures?
Methodological Answer: Use ion-pair chromatography with tetrabutylammonium acetate as a counterion. For preparative HPLC, select a C18 column with a shallow gradient of acetonitrile in ammonium bicarbonate buffer. Alternatively, leverage size-exclusion chromatography (e.g., Sephadex G-25) to separate phosphorylated products from smaller byproducts. Monitor fractions via -NMR ( ).
Key Considerations for Experimental Design
- Stereochemical fidelity : Ensure synthetic routes retain the (2R,3S,4R,5R) configuration via chiral HPLC or optical rotation comparisons.
- Toxicity screening : Refer to SDS guidelines () for handling recommendations, including PPE (gloves, goggles) and waste disposal.
- Collaborative tools : Use UCSF Chimera’s Collaboratory extension () for real-time data sharing among research teams.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
